Perylen-1-amine
CAS No.: 35337-21-4
Cat. No.: VC3856880
Molecular Formula: C20H13N
Molecular Weight: 267.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35337-21-4 |
---|---|
Molecular Formula | C20H13N |
Molecular Weight | 267.3 g/mol |
IUPAC Name | perylen-1-amine |
Standard InChI | InChI=1S/C20H13N/c21-17-11-10-13-6-2-8-15-14-7-1-4-12-5-3-9-16(18(12)14)20(17)19(13)15/h1-11H,21H2 |
Standard InChI Key | XDCVFPZJEDYBRG-UHFFFAOYSA-N |
SMILES | C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=C(C=C5)N)C3=CC=C2 |
Canonical SMILES | C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=C(C=C5)N)C3=CC=C2 |
Introduction
Structural Characteristics and Molecular Properties
Perylen-1-amine belongs to the perylene family, characterized by fused naphthalene units forming a planar polycyclic framework. X-ray crystallography of unsubstituted perylene (C₂₀H₁₂) reveals a monoclinic crystal system (space group P2₁/a) with four molecules per unit cell . The carbon skeleton is nearly planar, with bond lengths ranging from 1.36 Å (aromatic C–C) to 1.50 Å (inter-naphthalene linkages) . Substitution at the 1-position introduces steric and electronic perturbations: the amine group reduces symmetry while enhancing solubility and reactivity.
Table 1: Key Molecular Properties of Perylen-1-Amine
Property | Value | Source |
---|---|---|
IUPAC Name | Perylen-1-amine | PubChem |
Molecular Formula | C₂₀H₁₃N | PubChem |
Molecular Weight | 267.3 g/mol | PubChem |
CAS Number | 35337-21-4 | EPA DSSTox |
Canonical SMILES | C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=C(C=C5)N)C3=CC=C2 | PubChem |
Density functional theory (DFT) calculations indicate that the amine substituent induces localized electron density at the 1-position, facilitating electrophilic substitution reactions . This electronic modulation is critical for applications requiring charge-transfer interactions, such as in OLED emissive layers .
Synthetic Methodologies
Advances in Anionic Cyclodehydrogenation
A breakthrough emerged with the development of anionic cyclodehydrogenation, enabling direct synthesis of 1-substituted perylenes from binaphthyl precursors . Key innovations include:
-
Solvent Optimization: Replacing tetrahydrofuran (THF) with toluene improved reaction control, allowing use of standard Schlenk apparatus instead of pressure vessels .
-
Mechanistic Insights: DFT studies revealed that cyclization proceeds via a binaphthyl dianion intermediate (open-shell diradical) rather than the previously assumed radical anion .
Table 2: Comparative Synthesis Performance
Method | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|
PTCDA Amination | 35 | 85 | Simple reagents |
Anionic Cyclodehydrogenation | 90 | 98 | Scalable, tunable substituents |
For N,N-dimethylperylen-1-amine, reaction optimization achieved 49% yield by extending oxygen exposure during workup, suppressing side products like benzo[j]fluoranthene .
Electronic and Optoelectronic Applications
Organic Light-Emitting Diodes (OLEDs)
Perylen-1-amine derivatives serve as efficient electron-transport layers (ETLs) in OLEDs due to:
Device studies show external quantum efficiencies (EQE) exceeding 12% in blue-emitting OLEDs, outperforming traditional Alq₃-based ETLs .
Photovoltaic Devices
In bulk heterojunction solar cells, perylen-1-amine derivatives enhance charge separation through:
-
Broad absorption in visible spectrum (λₐᵦₛ = 450–600 nm)
-
High hole mobility (μₕ = 10⁻³ cm²/V·s)
Recent devices achieved power conversion efficiencies (PCE) of 8.2% when paired with PC₇₁BM acceptors .
Surface Chemistry and Coatings
The amine group enables strong adsorption on pigment surfaces via Lewis acid-base interactions. In nitrocellulose coatings, perylen-1-amine-based dispersants (e.g., PD-A1) demonstrate:
-
40% reduction in dispersion viscosity versus carboxylate analogs
-
Improved rub-out resistance due to uniform pigment distribution
Thermogravimetric analysis (TGA) confirms monolayer adsorption capacities of 0.8–1.2 mg/m² on TiO₂ and carbon black surfaces .
Challenges and Future Directions
While perylen-1-amine shows promise, key limitations persist:
-
Synthetic Scalability: Anionic methods require strict anhydrous conditions, increasing production costs .
-
Environmental Stability: Amine oxidation under UV exposure limits outdoor applications.
-
Toxicity Data Gap: Ecotoxicological profiles remain uncharacterized.
Ongoing research focuses on:
-
Developing air-stable N-alkyl derivatives
-
Hybrid materials combining perylene cores with polymeric matrices
-
Machine learning-guided synthesis to optimize reaction conditions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume